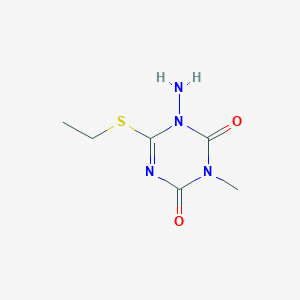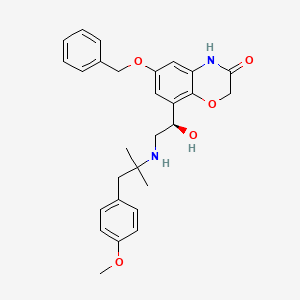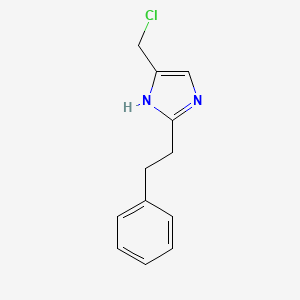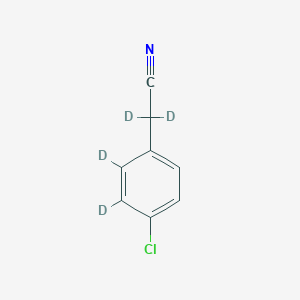
CL-387785 (EKI-785)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase activity. This compound is known for its high specificity and effectiveness in inhibiting EGFR, making it a valuable tool in cancer research and treatment. The chemical structure of CL-387785 includes a quinazoline core, which is crucial for its inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-387785 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ring.
Substitution Reactions: The quinazoline core undergoes substitution reactions with various reagents to introduce the desired functional groups.
Final Coupling: The final step involves coupling the substituted quinazoline with a butynamide derivative to form CL-387785
Industrial Production Methods
Industrial production of CL-387785 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete reactions.
Purification Methods: Using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
CL-387785 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline core.
Substitution: The quinazoline core can undergo substitution reactions with different nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities .
Scientific Research Applications
CL-387785 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of EGFR in cancer cell proliferation and survival. .
Biological Studies: The compound is used to investigate the signaling pathways mediated by EGFR and its role in various cellular processes.
Drug Development: CL-387785 serves as a lead compound for developing new EGFR inhibitors with improved efficacy and safety profiles.
Industrial Applications: It is used in the development of diagnostic tools and assays for detecting EGFR activity.
Mechanism of Action
CL-387785 exerts its effects by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This binding prevents the phosphorylation of tyrosine residues on the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets EGFR and its mutants, making it effective against EGFR-driven cancers .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR inhibitor, but it is reversible and has a different binding affinity.
Erlotinib: Similar to gefitinib, it is a reversible inhibitor with a different pharmacokinetic profile.
Uniqueness of CL-387785
CL-387785 is unique due to its high specificity and irreversible binding to EGFR. This makes it particularly effective in inhibiting EGFR-driven signaling pathways and overcoming resistance mechanisms associated with reversible inhibitors .
Properties
CAS No. |
194423-06-6 |
|---|---|
Molecular Formula |
C₁₈H₁₃BrN₄O |
Molecular Weight |
381.23 |
Synonyms |
EKB 785; EKI 785; WAY-EKI 785; N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)but-2-ynamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid](/img/structure/B1142779.png)
